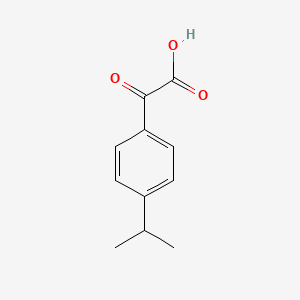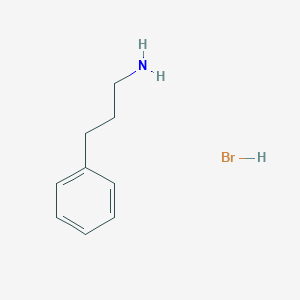
Ketoconazole impurity 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ketoconazole impurity 1 involves several steps, typically starting from the basic raw materials used in the production of ketoconazole. The process includes the formation of intermediate compounds, which are then subjected to various chemical reactions to yield the final impurity. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound is closely monitored to minimize its presence in the final ketoconazole product. This involves stringent quality control measures and the use of advanced analytical techniques to detect and quantify the impurity. The industrial production methods are designed to ensure that the impurity levels remain within acceptable limits as defined by regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Ketoconazole impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and reactivity of the compound under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like methanol and dichloromethane. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted derivatives .
Applications De Recherche Scientifique
Ketoconazole impurity 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods development and validation. In biology and medicine, it is studied for its potential biological activities and toxicological properties. In the pharmaceutical industry, it is crucial for quality control and regulatory compliance to ensure the safety and efficacy of ketoconazole products .
Mécanisme D'action
The mechanism of action of ketoconazole impurity 1 is not as well-studied as that of ketoconazole itself. it is believed to interact with similar molecular targets and pathways. Ketoconazole works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, through the inhibition of cytochrome P450 14α-demethylase. This disruption in ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death .
Comparaison Avec Des Composés Similaires
Ketoconazole impurity 1 can be compared with other impurities and related compounds found in ketoconazole formulations. Similar compounds include other ketoconazole impurities such as impurity A, impurity B, impurity C, and impurity D. Each of these impurities has unique chemical structures and properties, which can influence their behavior and impact on the overall quality of the ketoconazole product .
List of Similar Compounds:- Ketoconazole impurity A
- Ketoconazole impurity B
- Ketoconazole impurity C
- Ketoconazole impurity D
These impurities are monitored and controlled to ensure the purity and safety of ketoconazole formulations .
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
1-[4-(4-hydroxyphenyl)-2,3-dihydropyrazin-1-yl]ethanone |
InChI |
InChI=1S/C12H14N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-6,8,16H,7,9H2,1H3 |
Clé InChI |
RESHZWJUNIQPQT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B12091195.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B12091197.png)




![4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene](/img/structure/B12091217.png)
![3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-](/img/structure/B12091223.png)

![Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B12091235.png)

![3-(Aminomethyl)bicyclo[3.2.1]octan-8-one](/img/structure/B12091247.png)

